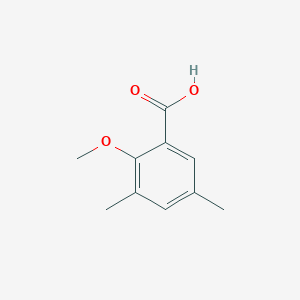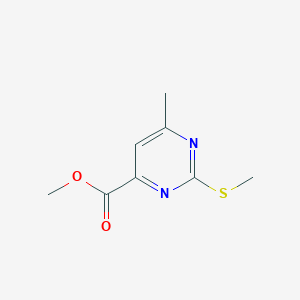
2-Methoxy-3,5-dimethylbenzoic acid
Übersicht
Beschreibung
2-Methoxy-3,5-dimethylbenzoic acid is a compound with the CAS Number: 21553-47-9 . It has a molecular weight of 180.2 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H12O3/c1-6-4-7 (2)9 (13-3)8 (5-6)10 (11)12/h4-5H,1-3H3, (H,11,12) . This indicates that the compound has a benzene ring with two methyl groups, a methoxy group, and a carboxylic acid group. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 180.2 . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activity
A study on the chemical compositions of the chloroform extract of the lichen Parmelia erumpens revealed that 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid exhibited significant antimicrobial activity against medically important bacteria and fungi. It was particularly effective against Vibrio cholera. Furthermore, this compound showed promising anticancer activity in various cancer cell lines, including A549, B16F10, and Caski, indicating its potential as an antimicrobial and anticancer drug target after further clinical evaluation (Aravind et al., 2014).
Cytotoxicity in Human Tumor Cell Lines
Another study utilized 3,5-Dimethoxy-benzaldehyde, a related compound, as a starting material for synthesizing amorfrutins A and B. These compounds exhibited good cytotoxicity and selective cytotoxicity for human tumor cell lines compared to non-malignant fibroblasts, suggesting their potential in cancer therapy (Brandes et al., 2020).
Bacterial Catabolism and Novel Compound Formation
Research on the bacterial catabolism of 4-hydroxy-3,5-dimethylbenzoic acid by Rhodococcus rhodochrous N75 and Pseudomonas sp. strain HH35 revealed the formation of different degradation metabolites. Pseudomonas sp. converted the acid into a novel compound, a cyclic tautomer of (3-methylmaleyl)acetone, which exists as the enol carboxylate form in aqueous solution. This study sheds light on the metabolic pathways and potential biotechnological applications of these compounds (Cain et al., 1997).
Facile Synthesis and Characterization of Pyrazoles
A facile synthesis approach for various 1-phenyl(2-methoxy-5-methyl)-3,5-dimethyl-4(substituted phenyl benzeneazo acetyl acetone) Pyrazoles was developed, starting from malon (2-methoxy-5-methyl) anilic acid hydrazide. These novel synthesized pyrazoles were characterized by spectral studies and elemental analysis, indicating their potential in various applications ranging from material science to pharmacology (Pareek et al., 2010).
Safety and Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of soap and water .
Wirkmechanismus
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds, which include this compound, are known to undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s worth noting that benzoic acid derivatives can influence a variety of biochemical processes, including those involving enzymes and receptors .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and molecular weight (180.2 g/mol ) would play a role in its absorption and distribution.
Result of Action
It’s known that benzoic acid derivatives can have various effects at the molecular level, potentially influencing enzyme activity and receptor binding .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-3,5-dimethylbenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. For instance, the compound is known to be stable at temperatures of 2-8°C .
Eigenschaften
IUPAC Name |
2-methoxy-3,5-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-7(2)9(13-3)8(5-6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUQEKDZMFUQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297958 | |
| Record name | 2-Methoxy-3,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21553-47-9 | |
| Record name | 2-Methoxy-3,5-dimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21553-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-3,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(3-Methylphenyl)thio]piperidine](/img/structure/B3022929.png)

![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3022932.png)
![[(4-Methylquinolin-2-yl)oxy]acetic acid](/img/structure/B3022934.png)

![5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3022937.png)
